molecular formula C20H17NO3 B14575700 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione CAS No. 61350-46-7

4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione

Cat. No.: B14575700
CAS No.: 61350-46-7
M. Wt: 319.4 g/mol
InChI Key: WRRDCTLCFKCTMG-UHFFFAOYSA-N
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Description

4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione is an organic compound belonging to the pyrrole family. Pyrroles are known for their diverse biological activities and are found in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione typically involves the reaction of benzoyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Benzoyl-1H-pyrrole-2,3-dione
  • 5-Phenyl-1H-pyrrole-2,3-dione
  • 1-Propyl-1H-pyrrole-2,3-dione

Comparison: 4-Benzoyl-5-phenyl-1-propyl-1H-pyrrole-2,3-dione is unique due to the presence of both benzoyl and phenyl groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and greater efficacy in antimicrobial and anticancer applications .

Properties

CAS No.

61350-46-7

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-benzoyl-5-phenyl-1-propylpyrrole-2,3-dione

InChI

InChI=1S/C20H17NO3/c1-2-13-21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

WRRDCTLCFKCTMG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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